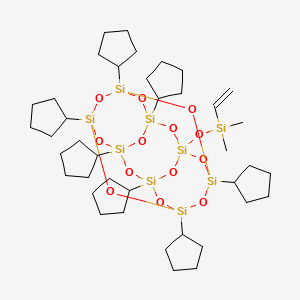
PSS-(DIMETHYLVINYLSILYLOXY)-HEPTACYCLOP&
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PSS-(DIMETHYLVINYLSILYLOXY)-HEPTACYCLOP& is a complex organosilicon compound. This compound is characterized by its unique structure, which includes multiple cyclopentyl and siloxane groups. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of PSS-(DIMETHYLVINYLSILYLOXY)-HEPTACYCLOP& involves multiple steps. The synthetic route typically starts with the preparation of the cyclopentyl and siloxane precursors. These precursors are then subjected to a series of reactions, including hydrosilylation and vinylation, under controlled conditions to form the final compound. Industrial production methods may involve the use of catalysts and high-pressure reactors to optimize yield and purity.
Chemical Reactions Analysis
PSS-(DIMETHYLVINYLSILYLOXY)-HEPTACYCLOP& undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of siloxane oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the ethenyl group is replaced by other functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
PSS-(DIMETHYLVINYLSILYLOXY)-HEPTACYCLOP& has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of high-performance coatings and adhesives.
Mechanism of Action
The mechanism of action of PSS-(DIMETHYLVINYLSILYLOXY)-HEPTACYCLOP& involves its interaction with molecular targets through its siloxane and ethenyl groups. These interactions can lead to the formation of stable complexes with various biomolecules, influencing biological pathways and cellular functions. The compound’s unique structure allows it to interact with multiple targets, making it a versatile tool in scientific research.
Comparison with Similar Compounds
Compared to other similar compounds, PSS-(DIMETHYLVINYLSILYLOXY)-HEPTACYCLOP& stands out due to its unique combination of cyclopentyl and siloxane groups. Similar compounds include:
Phenanthrene derivatives: These compounds share some structural similarities but lack the extensive siloxane network.
Siloxane-based compounds: While they share the siloxane backbone, they do not possess the same level of cyclopentyl substitution. This uniqueness makes this compoundamp; a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C39H72O13Si9 |
|---|---|
Molecular Weight |
1001.7 g/mol |
IUPAC Name |
ethenyl-[(3,5,7,9,11,13,15-heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)oxy]-dimethylsilane |
InChI |
InChI=1S/C39H72O13Si9/c1-4-53(2,3)40-61-50-58(37-27-13-14-28-37)44-55(34-21-7-8-22-34)41-54(33-19-5-6-20-33)42-56(46-58,35-23-9-10-24-35)48-60(52-61,39-31-17-18-32-39)49-57(43-54,36-25-11-12-26-36)47-59(45-55,51-61)38-29-15-16-30-38/h4,33-39H,1,5-32H2,2-3H3 |
InChI Key |
ZEIBVTZQEVTIBC-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C=C)O[Si]12O[Si]3(O[Si]4(O[Si]5(O[Si](O3)(O[Si](O1)(O[Si](O5)(O[Si](O4)(O2)C6CCCC6)C7CCCC7)C8CCCC8)C9CCCC9)C1CCCC1)C1CCCC1)C1CCCC1 |
Canonical SMILES |
C[Si](C)(C=C)O[Si]12O[Si]3(O[Si]4(O[Si]5(O[Si](O3)(O[Si](O1)(O[Si](O5)(O[Si](O4)(O2)C6CCCC6)C7CCCC7)C8CCCC8)C9CCCC9)C1CCCC1)C1CCCC1)C1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


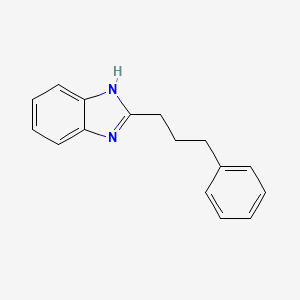
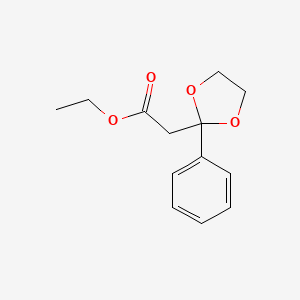
![Dicyclohexyl-[1-(2-dicyclohexylphosphanylnaphthalen-1-yl)naphthalen-2-yl]phosphane](/img/structure/B1636903.png)
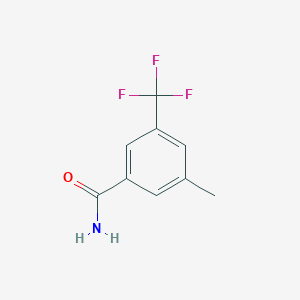
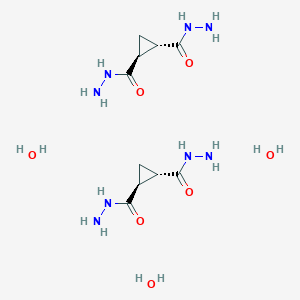
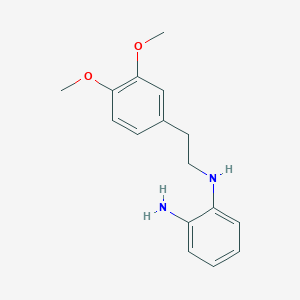
![3-[(2-ethoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B1636928.png)
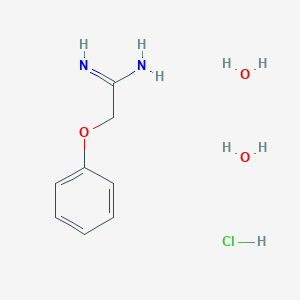
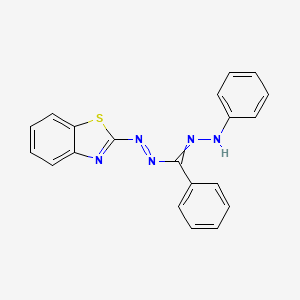
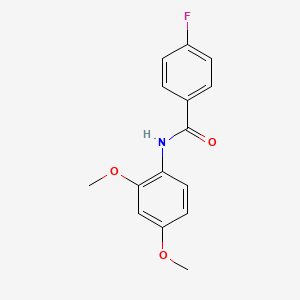
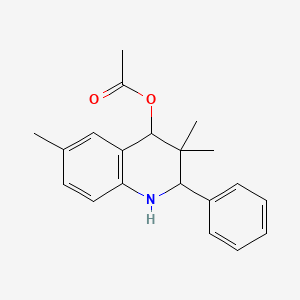

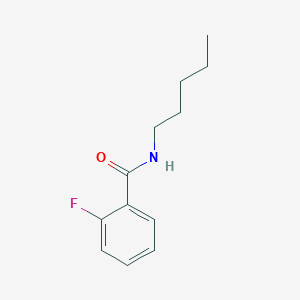
![2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylacrylonitrile](/img/structure/B1636954.png)
